molecular formula C10H14N2O4 B3043452 Methyl 3-(4,6-dimethoxypyrimidin-2-yl)propanoate CAS No. 870079-64-4

Methyl 3-(4,6-dimethoxypyrimidin-2-yl)propanoate

Cat. No.: B3043452
CAS No.: 870079-64-4
M. Wt: 226.23 g/mol
InChI Key: LMSUTSWNZSNJOQ-UHFFFAOYSA-N
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Description

. It is characterized by its unique structure, which includes a pyrimidine ring substituted with methoxy groups at positions 4 and 6, and a propanoate ester group at position 3.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(4,6-dimethoxypyrimidin-2-yl)propanoate typically involves the reaction of 4,6-dimethoxypyrimidine with methyl acrylate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic addition of the pyrimidine ring to the acrylate ester. The reaction is typically conducted in an aprotic solvent, such as dimethylformamide or tetrahydrofuran, at elevated temperatures to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification techniques, such as recrystallization or chromatography, are employed to obtain high-purity product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(4,6-dimethoxypyrimidin-2-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The methoxy groups on the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium azide or thiourea in polar solvents like ethanol or water.

Major Products:

    Oxidation: Formation of 3-(4,6-dimethoxypyrimidin-2-yl)propanoic acid.

    Reduction: Formation of 3-(4,6-dimethoxypyrimidin-2-yl)propanol.

    Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(4,6-dimethoxypyrimidin-2-yl)propanoate has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active pyrimidine derivatives.

    Industry: It is utilized in the production of agrochemicals, such as herbicides and pesticides, due to its ability to interact with specific biological targets in plants.

Mechanism of Action

The mechanism of action of Methyl 3-(4,6-dimethoxypyrimidin-2-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy groups on the pyrimidine ring enhance its binding affinity to these targets, leading to inhibition or activation of specific biochemical pathways. For example, in the context of enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate access and thereby inhibiting its catalytic activity.

Comparison with Similar Compounds

Methyl 3-(4,6-dimethoxypyrimidin-2-yl)propanoate can be compared with other similar compounds, such as:

    Methyl 3-(4-methoxypyrimidin-2-yl)propanoate: Lacks one methoxy group, resulting in different binding affinities and reactivity.

    Methyl 3-(4,6-dichloropyrimidin-2-yl)propanoate: Substitution of methoxy groups with chlorine atoms alters its chemical properties and biological activity.

    Methyl 3-(4,6-dimethylpyrimidin-2-yl)propanoate: Substitution of methoxy groups with methyl groups affects its steric and electronic properties.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

methyl 3-(4,6-dimethoxypyrimidin-2-yl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O4/c1-14-8-6-9(15-2)12-7(11-8)4-5-10(13)16-3/h6H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMSUTSWNZSNJOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC(=N1)CCC(=O)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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